molecular formula C19H16BrNO2 B11322031 7-bromo-N-(2,5-dimethylphenyl)-1-benzoxepine-4-carboxamide

7-bromo-N-(2,5-dimethylphenyl)-1-benzoxepine-4-carboxamide

Cat. No.: B11322031
M. Wt: 370.2 g/mol
InChI Key: GMGVCRNWHOVZCU-UHFFFAOYSA-N
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Description

7-bromo-N-(2,5-dimethylphenyl)-1-benzoxepine-4-carboxamide is a synthetic organic compound that belongs to the class of benzoxepines This compound is characterized by the presence of a bromine atom at the 7th position, a 2,5-dimethylphenyl group attached to the nitrogen atom, and a carboxamide group at the 4th position of the benzoxepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-N-(2,5-dimethylphenyl)-1-benzoxepine-4-carboxamide typically involves the following steps:

    Formation of the Benzoxepine Ring: The benzoxepine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as a 2-hydroxybenzaldehyde derivative, under acidic or basic conditions.

    Amidation: The carboxamide group can be introduced by reacting the brominated benzoxepine with 2,5-dimethylaniline in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

7-bromo-N-(2,5-dimethylphenyl)-1-benzoxepine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

7-bromo-N-(2,5-dimethylphenyl)-1-benzoxepine-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-bromo-N-(2,5-dimethylphenyl)-1-benzoxepine-4-carboxamide involves its interaction with specific molecular targets. For instance, it may act on G-protein coupled receptors (GPCRs) or other enzymes, leading to modulation of signaling pathways and biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    7-bromo-N-(2,5-dimethylphenyl)-1-benzoxepine-4-carboxamide: can be compared with other benzoxepine derivatives that have different substituents at various positions on the ring.

    N-(2,5-dimethylphenyl)-1-benzoxepine-4-carboxamide: Lacks the bromine atom at the 7th position.

    7-chloro-N-(2,5-dimethylphenyl)-1-benzoxepine-4-carboxamide: Has a chlorine atom instead of a bromine atom at the 7th position.

Uniqueness

The presence of the bromine atom at the 7th position and the 2,5-dimethylphenyl group attached to the nitrogen atom makes This compound unique

Properties

Molecular Formula

C19H16BrNO2

Molecular Weight

370.2 g/mol

IUPAC Name

7-bromo-N-(2,5-dimethylphenyl)-1-benzoxepine-4-carboxamide

InChI

InChI=1S/C19H16BrNO2/c1-12-3-4-13(2)17(9-12)21-19(22)14-7-8-23-18-6-5-16(20)11-15(18)10-14/h3-11H,1-2H3,(H,21,22)

InChI Key

GMGVCRNWHOVZCU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=CC3=C(C=CC(=C3)Br)OC=C2

Origin of Product

United States

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